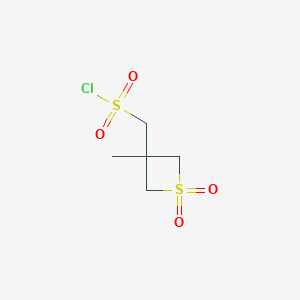![molecular formula C25H23N3O5S B2831005 Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 799781-53-6](/img/structure/B2831005.png)
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest due to its unique structural characteristics and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound's intricate structure features multiple functional groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
The synthesis of Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate involves several steps, typically starting with the formation of the tetrahydroquinoline core. Key steps may include:
Formation of the Tetrahydroquinoline Core: : This is often achieved via a multi-component reaction involving an aldehyde, amine, and a suitable catalyst.
Functionalization with Furan-2-yl and Cyano Groups:
Attachment of the Sulfanyl Acetyl Moiety: : The sulfanyl group is introduced through a nucleophilic substitution reaction.
Esterification: : The final step involves esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods would focus on optimizing these steps to enhance yield, purity, and cost-effectiveness, potentially employing continuous flow processes and scalable reaction conditions.
Analyse Des Réactions Chimiques
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate undergoes several types of chemical reactions, such as:
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or potassium permanganate.
Reduction: : The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution Reactions: : The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents include strong oxidizing agents, reducing agents, acids, and bases, depending on the specific transformation desired. Major products from these reactions vary but generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate has been investigated for various applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials due to its reactive functional groups.
Biology: : Studied for its potential as a biochemical probe to investigate biological pathways involving quinoline derivatives.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in the development of advanced materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on the context of its application. In a biological setting, it might interact with specific proteins or enzymes, altering their activity through binding to active sites or allosteric sites. This interaction can modulate biochemical pathways, leading to therapeutic effects or changes in cellular function.
Comparaison Avec Des Composés Similaires
Comparing Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate with similar compounds highlights its unique features:
Similar Compounds: : Quinoline derivatives, benzoate esters, furan-containing compounds.
Propriétés
IUPAC Name |
ethyl 4-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-2-32-25(31)15-8-10-16(11-9-15)27-21(30)14-34-24-17(13-26)22(20-7-4-12-33-20)23-18(28-24)5-3-6-19(23)29/h4,7-12,22,28H,2-3,5-6,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDISOKWPFLAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
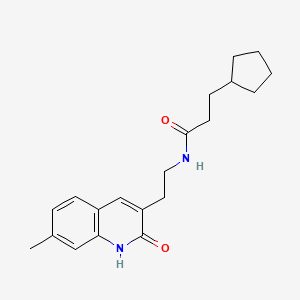


![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2830927.png)
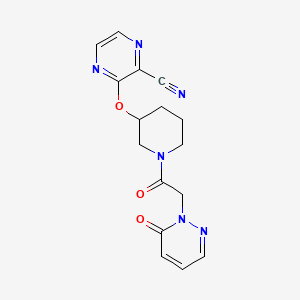
![1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea](/img/structure/B2830929.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)
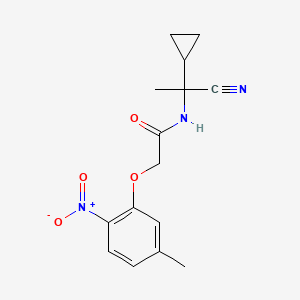
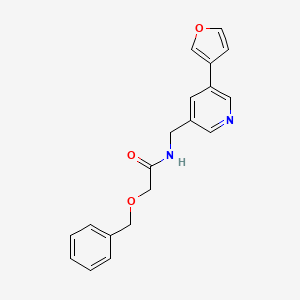
![N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2830935.png)
![4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2830936.png)
![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)
